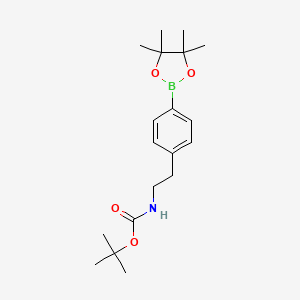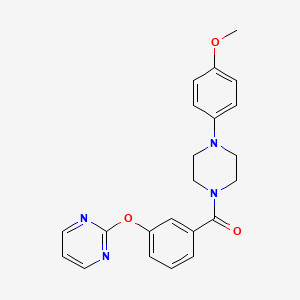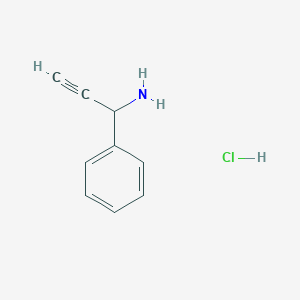![molecular formula C22H15FN2O3S B3016885 1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879944-84-0](/img/structure/B3016885.png)
1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15FN2O3S and its molecular weight is 406.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochromic Properties and Spectrokinetic Study
New Photochromic Bis(heteroaryl)maleimides : A study detailed the photochromic behavior of newly synthesized diarylethenes, including derivatives similar to the specified compound. These compounds exhibit color change upon UV or violet light stimulation due to photocyclization, reverting to their original color under visible light. This reversible photochromic property could have applications in optical data storage, photo-switching devices, and sensors (Cipolloni et al., 2009).
Organic Solar Cells and Polymer Technologies
Highly Luminescent Polymers : Research into polymers containing the diketopyrrolopyrrole unit, which is structurally related to the specified compound, has shown promising results for applications in organic electronics. These polymers exhibit strong fluorescence and high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells (Zhang et al., 2008).
Organic Solar Cells with Impressive Open-Circuit Voltage : A study on a non-fullerene electron acceptor using diketopyrrolopyrrole functionalized with bifluorenylidene demonstrated high optical absorption, good solubility, promising optoelectronic properties, and encouraging efficiency when used in organic solar cells. This highlights the potential for compounds within this family to enhance the performance of photovoltaic devices (Gupta et al., 2017).
Fluorescence and Sensing Applications
Fluorescent pH Sensor : A heteroatom-containing organic fluorophore study, involving a compound with structural similarity to the specified molecule, revealed its potential as a fluorescent pH sensor. The material exhibited aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, enabling it to act as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
Computational Studies and Sensor Applications
Ionophore for Sensor Applications : Computational and NMR studies on a U-shaped molecule with structural similarities to the specified compound demonstrated its ability to bind metal cations, suggesting potential use as ionophores for sensor applications. This indicates the compound's utility in developing sensitive and selective sensors for metal ion detection (Cordaro et al., 2011).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including various enzymes and receptors in biological systems .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Molecules containing a thiazole ring, like this compound, can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s interaction with its environment can be influenced by factors such as its solubility in various solvents and the presence of a fluorine atom .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3S/c1-11-9-14-16(10-12(11)2)28-20-17(19(14)26)18(13-5-3-4-6-15(13)23)25(21(20)27)22-24-7-8-29-22/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGYQYLEGOFOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B3016805.png)

![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)


![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)
![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)
![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)


![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)


